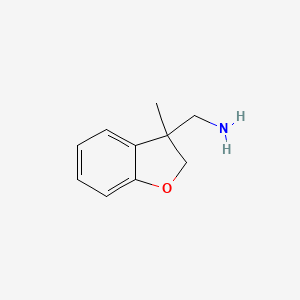
(3-Methyl-2,3-dihydrobenzofuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methanamine group attached to the 3-position of the benzofuran ring, which is also substituted with a methyl group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of substituted phenols via O-arylation reaction followed by cyclization of diaryl ethers . Another approach is the employment of substituted biphenyls, which has become popular for synthesizing benzofuran derivatives . Additionally, benzofuran rings can be constructed by proton quantum tunneling, which offers fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Microwave-assisted synthesis (MWI) has also been employed to obtain benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .
Scientific Research Applications
(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some benzofuran derivatives act as inhibitors of topoisomerase I, sigma receptors, and histamine H3 receptors . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a methyl group at the 2-position.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
What sets (3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 3-position of the benzofuran ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3-methyl-2H-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |
InChI Key |
CJSPSJKJYGWRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















